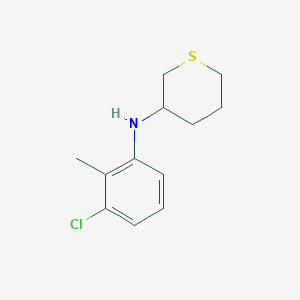
N-(3-chloro-2-methylphenyl)thian-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-2-methylphenyl)thian-3-amine: is an organic compound that belongs to the class of thian-3-amines It is characterized by the presence of a chlorine atom and a methyl group attached to a phenyl ring, which is further connected to a thian-3-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-2-methylphenyl)thian-3-amine typically involves the reaction of 3-chloro-2-methylphenylthiourea with appropriate reagents under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the reaction of substituted thiourea with α-halo ketones in the presence of ethanol as a solvent . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: N-(3-chloro-2-methylphenyl)thian-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: N-(3-chloro-2-methylphenyl)thian-3-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology and Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. Its structural features enable it to interact with biological targets, making it a valuable candidate for further pharmacological studies .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)thian-3-amine involves its interaction with specific molecular targets. The chlorine atom and the thian-3-amine moiety play crucial roles in its binding affinity and selectivity. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide: This compound shares structural similarities with N-(3-chloro-2-methylphenyl)thian-3-amine but differs in its functional groups and overall reactivity.
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another related compound that exhibits different biological activities due to the presence of a fluorophenyl group.
Uniqueness: this compound is unique due to its specific substitution pattern on the phenyl ring and the presence of the thian-3-amine moiety. These features contribute to its distinct chemical reactivity and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C12H16ClNS |
|---|---|
Molecular Weight |
241.78 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)thian-3-amine |
InChI |
InChI=1S/C12H16ClNS/c1-9-11(13)5-2-6-12(9)14-10-4-3-7-15-8-10/h2,5-6,10,14H,3-4,7-8H2,1H3 |
InChI Key |
ZZHWTNPAVQJNSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2CCCSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


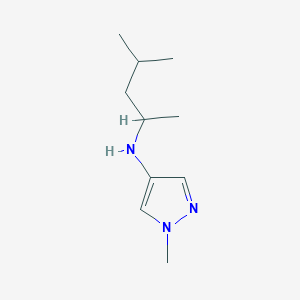
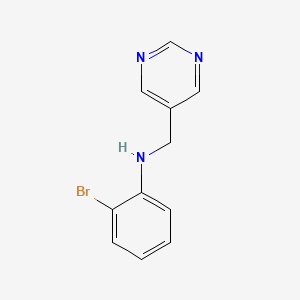

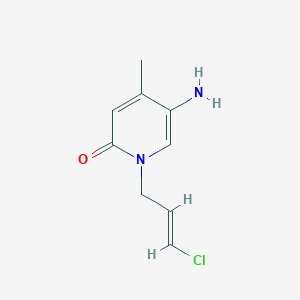

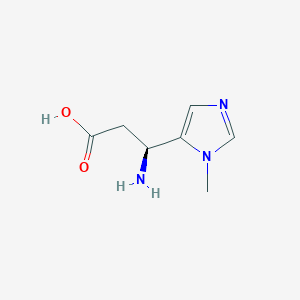

![5-Amino-1-[(1-methylcyclobutyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13297496.png)
![4-[(1-Methylpiperidin-4-yl)amino]butan-2-ol](/img/structure/B13297497.png)
![1-N-[3-(dimethylamino)propyl]benzene-1,4-diamine dihydrochloride](/img/structure/B13297501.png)
![5-Bromo-2-[cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13297506.png)

![4-(Butan-2-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13297517.png)
amine](/img/structure/B13297527.png)
